2-piperidin-1-ium-1-ylethyl N-(2-hexoxyphenyl)carbamate;chloride
CAS No.: 55792-18-2
Cat. No.: VC18429720
Molecular Formula: C20H33ClN2O3
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55792-18-2 |
|---|---|
| Molecular Formula | C20H33ClN2O3 |
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | 2-piperidin-1-ium-1-ylethyl N-(2-hexoxyphenyl)carbamate;chloride |
| Standard InChI | InChI=1S/C20H32N2O3.ClH/c1-2-3-4-10-16-24-19-12-7-6-11-18(19)21-20(23)25-17-15-22-13-8-5-9-14-22;/h6-7,11-12H,2-5,8-10,13-17H2,1H3,(H,21,23);1H |
| Standard InChI Key | CTJVKQQQPGIGRS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-piperidin-1-ium-1-ylethyl N-(2-hexoxyphenyl)carbamate;chloride, reflects its dual functional groups: a piperidinium cation and a carbamate anion. The piperidinium group is a six-membered ring with a nitrogen atom, while the carbamate group () is esterified to a 2-hexoxyphenyl substituent. The hexoxy chain () introduces hydrophobicity, balancing the polar carbamate and quaternary ammonium groups.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 384.9 g/mol | |
| SMILES Notation | CCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] | |
| InChI Key | CTJVKQQQPGIGRS-UHFFFAOYSA-N |
Physical and Chemical Properties
The compound exhibits polar characteristics due to its ionic piperidinium group and carbamate linkage, yet the hexoxyphenyl moiety enhances lipid solubility. This amphiphilic nature suggests moderate solubility in both aqueous and organic solvents, though experimental data remain limited. Thermal stability is inferred from analogous carbamates, which typically degrade above 200°C.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves two primary steps:
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Formation of the Carbamate Linkage: Reacting 2-hexoxyphenyl isocyanate with 2-piperidin-1-ylethanol under anhydrous conditions.
-
Quaternary Ammonization: Treating the intermediate with hydrochloric acid to protonate the piperidine nitrogen, forming the piperidinium chloride salt.
Reactions are conducted in inert atmospheres (e.g., nitrogen) to prevent moisture-induced hydrolysis. Solvents like dichloromethane or tetrahydrofuran are employed due to their compatibility with polar intermediates.
Analytical Characterization
Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity:
-
-NMR: Peaks at δ 1.2–1.5 ppm (hexoxy chain methylenes), δ 3.5–4.0 ppm (piperidinium and carbamate protons).
-
HRMS: A molecular ion peak at m/z 384.9 corroborates the molecular weight.
Applications in Scientific Research
Pharmaceutical Intermediates
Carbamates are pivotal in drug development due to their hydrolytic stability and bioisosteric resemblance to amides. This compound’s quaternary ammonium group may enhance bioavailability by facilitating membrane permeation, making it a candidate for central nervous system (CNS) agents.
Mechanism of Action
Biological Interactions
While direct studies are lacking, analogous piperidinium carbamates inhibit acetylcholinesterase (AChE) by binding to its catalytic site, disrupting neurotransmitter hydrolysis. The chloride counterion may stabilize interactions with positively charged residues in enzyme active sites.
Structure-Activity Relationships (SAR)
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Piperidinium Group: Enhances affinity for cationic binding pockets in enzymes.
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Hexoxyphenyl Chain: Extends hydrophobic interactions with protein subpockets, modulating selectivity.
Comparison with Analogous Compounds
Structural Analogues
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2-Piperidin-1-ium-1-ylethyl N-(2,5-dichlorophenyl)carbamate;chloride: Substituting hexoxy with dichloro groups increases electrophilicity, enhancing reactivity toward nucleophilic residues .
-
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride: The propane backbone reduces steric hindrance, potentially improving metabolic stability.
Table 2: Comparative Properties of Piperidinium Carbamates
| Compound | Molecular Weight (g/mol) | Key Functional Group | Primary Application |
|---|---|---|---|
| 2-Piperidin-1-ium-1-ylethyl N-(2-hexoxyphenyl)carbamate;chloride | 384.9 | Hexoxyphenyl | Agrochemical intermediates |
| 2-Piperidin-1-ium-1-ylethyl N-(2,5-dichlorophenyl)carbamate;chloride | 353.7 | Dichlorophenyl | Pharmaceutical research |
| 1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride | 358.9 | Propan-2-yl | Material science |
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